molecular formula C18H23BrN2O3 B5170043 Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5170043
M. Wt: 395.3 g/mol
InChI Key: DJJRTUMNGHKOEA-UHFFFAOYSA-N
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Description

Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a hexyl ester, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-bromophenyl)-3-buten-2-one. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the tetrahydropyrimidine ring. Finally, esterification with hexanol in the presence of a suitable catalyst, such as sulfuric acid, produces the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ alternative catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted bromophenyl derivatives.

    Reduction Reactions: Products include alcohol derivatives of the tetrahydropyrimidine ring.

    Oxidation Reactions: Products include carboxylic acid derivatives.

Scientific Research Applications

Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Hexyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Hexyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

hexyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O3/c1-3-4-5-6-11-24-17(22)15-12(2)20-18(23)21-16(15)13-7-9-14(19)10-8-13/h7-10,16H,3-6,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJRTUMNGHKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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